

In Vitro Antifungal Profile of 2-Chloro-3-hydrazinylquinoxaline: A Technical Overview

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Compound of Interest

Compound Name: 2-Chloro-3-hydrazinylquinoxaline

Cat. No.: B1333903

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antifungal activity of the novel quinoxaline derivative, **2-Chloro-3-hydrazinylquinoxaline**. Quinoxaline compounds have emerged as a promising class of antimicrobial agents, and this document summarizes the available quantitative data, details the experimental methodologies for its evaluation, and explores its potential mechanism of action.

Quantitative Antifungal Activity

The in vitro efficacy of **2-Chloro-3-hydrazinylquinoxaline** has been evaluated against a panel of clinically relevant fungal pathogens, primarily from the *Candida* and *Aspergillus* genera. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, was determined using the broth microdilution method.^[1]

The results, summarized in the table below, indicate that **2-Chloro-3-hydrazinylquinoxaline** demonstrates notable effectiveness against various fungal species.^[1] Its activity is particularly heightened against *Candida krusei* isolates.^[1] However, the compound exhibits variable efficacy against other *Candida* species, including *Candida albicans*, *Candida tropicalis*, *Candida glabrata*, *Candida parapsilosis*, and *Candida auris*.^[1] Similarly, variable activity was observed against *Aspergillus fumigatus*, *Aspergillus niger*, *Aspergillus terreus*, and *Aspergillus flavus*, with no effect reported against *Aspergillus brasiliensis*.^[1]

Fungal Species	Strain	MIC (μ g/mL)
Candida albicans	ATCC 90028	16
Candida tropicalis	ATCC 750	32
Candida parapsilosis	ATCC 22019	16
Candida krusei	ATCC 6258	8
Candida glabrata	ATCC 90030	32
Candida auris	N/A	32
Aspergillus fumigatus	ATCC 204305	16
Aspergillus flavus	ATCC 204304	32
Aspergillus niger	ATCC 16404	16
Aspergillus terreus	ATCC MYA-364	32
Aspergillus brasiliensis	ATCC 16404	>64

Experimental Protocols

The in vitro antifungal activity of **2-Chloro-3-hydrazinylquinoxaline** was determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).^[1] The broth microdilution method was employed as described in the referenced literature.

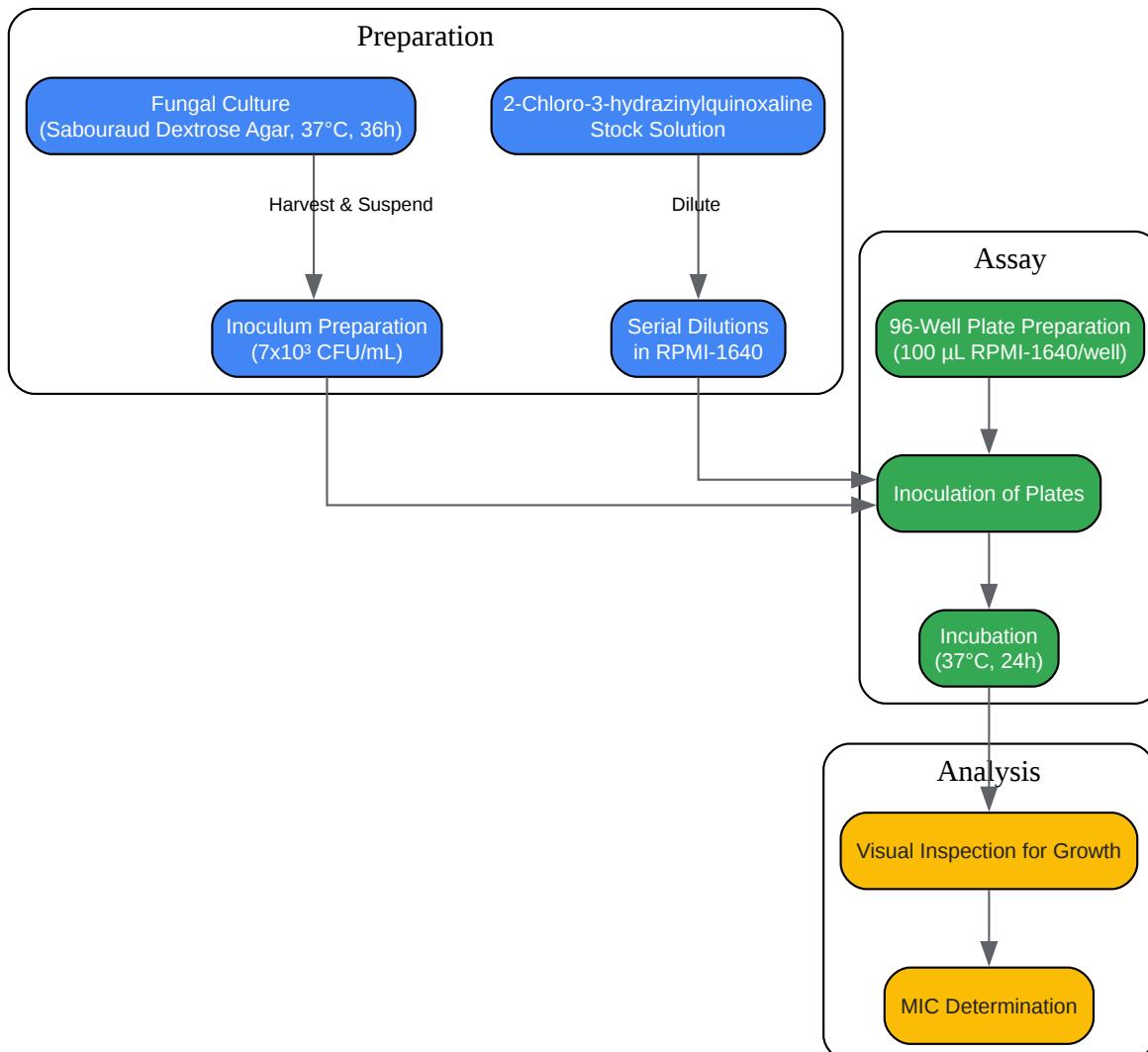
Broth Microdilution Susceptibility Testing

- Preparation of Fungal Inoculum:
 - Fungal isolates were cultured on Sabouraud Dextrose Agar at 37°C for 36 hours.^[1]
 - A suspension of the fungal culture was prepared in sterile saline.
 - The turbidity of the suspension was adjusted to achieve a final inoculum concentration of 7×10^3 colony-forming units per milliliter (CFU/mL).^[1]
- Preparation of **2-Chloro-3-hydrazinylquinoxaline** Dilutions:

- A stock solution of **2-Chloro-3-hydrazinylquinoxaline** was prepared.
- Serial two-fold dilutions of the compound were made in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations for testing.
- Inoculation and Incubation:
 - 100 μ L of RPMI-1640 medium was dispensed into each well of a 96-well microtiter plate.
[\[1\]](#)
 - The prepared fungal inoculum was added to the wells containing the serially diluted compound.
 - The microtiter plates were incubated at 37°C for 24 hours.
[\[1\]](#)
- Determination of Minimum Inhibitory Concentration (MIC):
 - Following incubation, the plates were visually inspected for fungal growth.
 - The MIC was recorded as the lowest concentration of **2-Chloro-3-hydrazinylquinoxaline** that completely inhibited visible growth of the fungus.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro antifungal susceptibility testing of **2-Chloro-3-hydrazinylquinoxaline** using the broth microdilution method.

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Antifungal Susceptibility Testing Workflow

While the precise molecular targets of **2-Chloro-3-hydrazinylquinoxaline** are still under investigation, many quinoxaline derivatives exert their antimicrobial effects through mechanisms such as the inhibition of DNA gyrase and topoisomerase IV, leading to DNA

damage. Further research is necessary to elucidate the specific signaling pathways affected by this compound in fungal cells.

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References

- 1. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
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